![molecular formula C22H30ClN3O4S B2365519 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride CAS No. 1217043-64-5](/img/structure/B2365519.png)
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For instance, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid yielded a 1:1 salt, which crystallized from methanol–ethyl acetate in air as a monohydrate .Chemical Reactions Analysis
The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields. Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Scientific Research Applications
- Application : The piperazine derivative D2 (a compound related to the one you mentioned) has been investigated for its neuroprotective potential. In silico studies identified D2 as an acetylcholinesterase inhibitor (AChEI). In vivo experiments demonstrated that D2 ameliorated behavioural and neurochemical alterations induced by aluminum chloride (AlCl3) in rats. It improved short-term memory, anxiety levels, and AChE activity while preventing lipid peroxidation and protein damage .
- Application : Although not directly related to the compound you mentioned, similar piperazine derivatives have been explored. Researchers synthesized functionalized 5-(4-piperazin-1-yl)oxazoles and evaluated their in vitro anticancer properties. These compounds represent a versatile class with potential therapeutic applications .
Neuroprotection and Alzheimer’s Disease Research
Anticancer Research
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3,5-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S.ClH/c1-17-14-18(2)16-19(15-17)22(26)23-8-9-24-10-12-25(13-11-24)30(27,28)21-6-4-20(29-3)5-7-21;/h4-7,14-16H,8-13H2,1-3H3,(H,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQKXQAPJTBOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride |
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